Acetaminophen-d3

Descripción

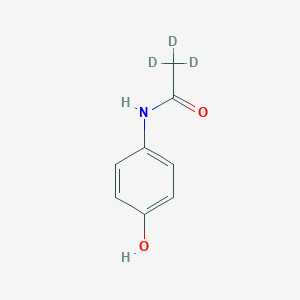

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVAJINKPMORJF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480414 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60902-28-5 | |

| Record name | Acetaminophen-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60902-28-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity Assessment of Acetaminophen-d3

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of Acetaminophen-d3 and the critical analytical methodologies required to verify its isotopic purity. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the processes involved.

Introduction: The Significance of Deuteration in Pharmacology

Acetaminophen is a widely used analgesic and antipyretic agent.[1][2] The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), has emerged as a powerful tool in drug development.[3] This process, known as deuteration or "isotopic fortification," can subtly alter a molecule's physicochemical properties, most notably by strengthening the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to an improved pharmacokinetic profile, reduced formation of toxic metabolites, and an enhanced therapeutic window.[3]

This compound, specifically deuterated on the N-acetyl methyl group, is a crucial internal standard for quantitative bioanalysis by mass spectrometry and a valuable tool in metabolic studies.[3][4] Ensuring the precise synthesis and rigorously confirming the isotopic purity of this compound are paramount for its reliable application in research and development.

Part 1: The Synthesis of this compound

The synthesis of this compound is a direct and efficient process, mirroring the classic industrial synthesis of its non-labeled counterpart. The core of the synthesis is the N-acetylation of 4-aminophenol. To achieve the desired deuteration, a deuterated acetylating agent is required.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of 4-aminophenol with acetic anhydride-d6.

-

4-Aminophenol: This starting material provides the core phenolic amine structure of acetaminophen. It is a readily available and cost-effective precursor.[5][6][7]

-

Acetic Anhydride-d6 ((CD₃CO)₂O): This reagent serves as the source of the deuterated acetyl group.[8][9] Its high reactivity and the commercial availability of high-purity isotopic forms (e.g., 99 atom % D) make it the ideal choice for this transformation.[9] The reaction mechanism is a nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of 4-aminophenol's amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride-d6. This is followed by the elimination of a deuterated acetate ion, resulting in the formation of the stable amide bond.[1][10]

The overall reaction scheme is presented below:

Figure 1: Synthesis of this compound

Experimental Protocol: Synthesis and Purification

The following protocol is a robust method for the laboratory-scale synthesis of this compound.

Materials & Reagents:

-

4-Aminophenol

-

Acetic Anhydride-d6 (≥99 atom % D)

-

Deionized Water

-

Ethanol (optional, for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

-

Heating plate and magnetic stirrer

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL Erlenmeyer flask, combine 4-aminophenol (1.0 eq) with 30 mL of deionized water. Stir the suspension.

-

Addition of Acetylating Agent: While stirring, carefully add acetic anhydride-d6 (1.05 eq) to the flask in a single portion.

-

Reaction: Gently heat the mixture to approximately 90-100°C with continuous stirring for 15-20 minutes to ensure the reaction goes to completion. The suspended solids should dissolve, forming a clear solution.[10][11]

-

Crude Product Isolation: Remove the flask from the heat and allow it to cool to room temperature. Subsequently, place the flask in an ice-water bath for 20-30 minutes to induce the crystallization of the crude this compound.[1][10]

-

Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with two small portions of ice-cold deionized water to remove any unreacted starting materials and water-soluble byproducts.

-

Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot deionized water (or a water/ethanol mixture) until the solid just dissolves.[1][11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the formation of pure crystals.

-

Final Collection: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold water, and dry them thoroughly under vacuum or in a desiccator.

Synthesis and Purification Workflow

The logical flow of the synthesis, from starting materials to the final purified product, is a critical aspect of ensuring high yield and purity.

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Isotopic Purity Assessment

For a deuterated compound, chemical purity is only half the story. The definition of purity must be expanded to include isotopic purity, which quantifies the extent of deuterium incorporation.[12] It is practically impossible to synthesize a compound with 100% isotopic purity; therefore, a robust analytical assessment is a non-negotiable step in quality control.

Key Concepts: Isotopic Enrichment vs. Species Abundance

It is critical to distinguish between two fundamental terms:[12]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule. An acetic anhydride-d6 starting material with 99% isotopic enrichment means that for any given methyl proton position, there is a 99% probability of finding a deuterium atom.

-

Species Abundance: This refers to the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d3-labeled).

A starting material with 99% isotopic enrichment will not yield a final product where 99% of the molecules are the fully deuterated d3 version due to the statistical distribution of isotopes. The analysis must therefore characterize the distribution of all isotopologues (d0, d1, d2, d3, etc.).

Analytical Methodologies

A dual-pronged approach using both mass spectrometry and nuclear magnetic resonance spectroscopy provides a self-validating system for the comprehensive characterization of this compound.[13][14]

Principle of Causality: HRMS is the cornerstone for determining the distribution of isotopologues. It can distinguish between molecules that differ in mass by only the mass of a neutron (the difference between deuterium and hydrogen).[15][16] By measuring the relative intensity of the ion signals for each isotopologue, one can accurately calculate the species abundance.[17][18]

Protocol for LC-HRMS Analysis:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable high-purity solvent (e.g., methanol or acetonitrile/water). Prepare a dilute solution (e.g., 1-10 µg/mL).

-

Chromatographic Separation (LC): Inject the sample into an HPLC or UPLC system. The goal of this step is to separate the main compound from any chemical impurities.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection (MS):

-

Ionization: Electrospray ionization in positive mode (ESI+).

-

Acquisition: Full scan mode over a mass range that includes all expected isotopologues (e.g., m/z 100-200).

-

Resolution: Set to a high value (e.g., >30,000 FWHM) to ensure baseline separation of isotopologue peaks.[17]

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (see Table 1).

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopologue areas to determine the species abundance.[15]

-

| Isotopologue | Formula (C₈HₓDᵧNO₂) | Exact Mass [M] | Exact Mass [M+H]⁺ |

| d0 | C₈H₉NO₂ | 151.0633 | 152.0706 |

| d1 | C₈H₈DNO₂ | 152.0696 | 153.0769 |

| d2 | C₈H₇D₂NO₂ | 153.0759 | 154.0832 |

| d3 | C₈H₆D₃NO₂ | 154.0821 | 155.0894 |

| Table 1: Theoretical Exact Masses for Acetaminophen Isotopologues. |

Principle of Causality: NMR spectroscopy provides orthogonal data, confirming the location of deuteration and quantifying the extent of deuterium incorporation at the specific chemical site.[14][19]

-

¹H NMR: This technique is exceptionally precise for detecting and quantifying the tiny amounts of residual hydrogen at the deuterated methyl position.[12] By comparing the integration of this residual proton signal to a non-deuterated signal within the molecule (e.g., the aromatic protons), one can determine the isotopic enrichment.

-

²H (Deuterium) NMR: This method directly observes the deuterium nuclei, providing a definitive confirmation of the deuteration site. The presence of a signal at the chemical shift corresponding to the acetyl methyl group confirms successful labeling.[19][20]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (e.g., 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Ensure a sufficient relaxation delay (d1) to allow for accurate signal integration.

-

Carefully integrate the signal for the aromatic protons and the residual signal for the -CHD₂ and -CH₂D protons (which will appear near 2.0 ppm).

-

-

²H NMR Acquisition:

-

Acquire a deuterium spectrum.

-

Observe the signal corresponding to the -CD₃ group.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, calculate the degree of deuteration by comparing the integration of the residual methyl proton signal to the integration of the aromatic protons, which serve as an internal reference. For example, if the two sets of aromatic protons integrate to 2.00 each, a fully protonated methyl group would integrate to 3.00. An observed integration of 0.03 would indicate a high degree of deuteration.

-

Isotopic Purity Assessment Workflow

A validated workflow ensures that the analytical results are reliable and reproducible.

Caption: Integrated workflow for isotopic purity assessment using MS and NMR.

Conclusion: A Framework for Trustworthiness

The synthesis of this compound is straightforward, but its characterization demands a rigorous, multi-faceted analytical approach. A synthesis protocol, no matter how robust, is incomplete without a self-validating system of analysis to confirm the final product's identity and purity. By combining the strengths of high-resolution mass spectrometry for isotopologue distribution and NMR spectroscopy for site-specific deuteration assessment, researchers can establish a high degree of confidence in the material's quality. This analytical trustworthiness is the foundation upon which reliable experimental data in drug metabolism, pharmacokinetics, and clinical research is built. Adherence to these detailed synthetic and analytical principles ensures that this compound can be used effectively as a precise tool in the advancement of pharmaceutical science.

References

-

Zhang, G., Lin, L., & Chen, G. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(21), e9372. [Link][15]

-

Alsante, K. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. LCGC North America. [Link][12]

-

Roy, A., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(1), 59-67. [Link][13]

-

ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. [Link][16]

-

Peevers, J. H., et al. (2015). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters, 56(43), 5962-5965. [Link][21]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link][14]

-

Welch, C. J., et al. (2024). Robust Liquid Chromatography–Mass Spectrometry Determination of Deuterium Isotopologues for Quality Control of Deucravacitinib Using Nominal Mass Instrumentation. Organic Process Research & Development. [Link][22]

-

International Atomic Energy Agency. (1983). The deuteration of acetanilides. INIS Repository. [Link]

-

University of Michigan-Dearborn. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link][1]

-

Korfmacher, W. A., et al. (1998). Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 103-111. [Link][23]

-

Chemistry LibreTexts. (2020). Synthesis of Acetaminophen (Experiment). [Link][11]

-

Gayflor-Kpanaku, K., Padilla, A., & Poquette, A. (n.d.). Green Chemistry: Three Step Synthesis of Acetaminophen. Semantic Scholar. [Link][24]

-

Chemistry For Everyone. (2023). How Is Deuterium Used In NMR? YouTube. [Link][20]

-

Alvernia University. (n.d.). Synthesis and Analysis of Acetaminophen in an Undergraduate Laboratory. PAX. [Link][2]

-

ResolveMass Laboratories Inc. (n.d.). Isotopic Purity Using LC-MS. [Link][25]

-

Götze, M., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry, 5(1), 7. [Link][26]

-

Ataman Kimya. (n.d.). ACETIC ANHYDRIDE. [Link]

-

Ataman Kimya. (n.d.). 4-AMINOPHENOL. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][17]

-

Heuillet, M., et al. (2017). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. bioRxiv. [Link][28]

-

Musshoff, F., et al. (1998). Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 22(5), 406-410. [Link][4]

-

Almac Group. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link][18]

-

EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link][29]

Sources

- 1. uwaterloo.ca [uwaterloo.ca]

- 2. pax.alvernia.edu [pax.alvernia.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 6. 4-Aminophenol synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ACETIC ANHYDRIDE-D6 One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Buy Acetic anhydride-d 6 99 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 10. rene.souty.free.fr [rene.souty.free.fr]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. isotope.com [isotope.com]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. almacgroup.com [almacgroup.com]

- 18. almacgroup.com [almacgroup.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Green Chemistry: Three Step Synthesis of Acetaminophen | Semantic Scholar [semanticscholar.org]

- 25. resolvemass.ca [resolvemass.ca]

- 26. EANM guideline on the validation of analytical methods for radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. prepchem.com [prepchem.com]

- 28. researchgate.net [researchgate.net]

- 29. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

A Comprehensive Technical Guide to the Certificate of Analysis and Quality Standards of Acetaminophen-d3

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Development

In the landscape of modern pharmaceutical research and development, precision and accuracy are paramount. Isotopically labeled compounds, such as Acetaminophen-d3, serve as indispensable tools, particularly as internal standards in quantitative bioanalytical studies.[1] The strategic replacement of hydrogen atoms with their heavier deuterium isotopes creates a molecule that is chemically identical to the parent drug but mass-shifted. This property allows for precise differentiation and quantification in mass spectrometry-based assays, mitigating matrix effects and improving the overall reliability of pharmacokinetic, metabolic, and toxicological studies.[2] This guide provides an in-depth exploration of the essential quality attributes of this compound, focusing on the interpretation of its Certificate of Analysis (CoA) and the rigorous analytical methodologies employed to ensure its identity, purity, and isotopic integrity.

Deconstructing the Certificate of Analysis: A Blueprint for Quality

A Certificate of Analysis for a reference standard like this compound is more than a mere formality; it is a comprehensive declaration of the material's quality and suitability for its intended scientific purpose. Each parameter detailed on the CoA is a culmination of meticulous analytical testing. For researchers, scientists, and drug development professionals, a thorough understanding of these components is crucial for ensuring the validity of their experimental data.

A typical CoA for this compound will include the following key sections:

-

Product Information: This section provides fundamental details such as the product name, catalog number, CAS number, molecular formula (C₈H₆D₃NO₂), and molecular weight (approximately 154.18 g/mol ).[3]

-

Physical and Chemical Properties: This includes information on the physical form (e.g., solid, crystalline powder), appearance, and storage conditions. For this compound, storage at -20°C is commonly recommended to ensure long-term stability.[3]

-

Analytical Data: This is the core of the CoA, presenting the results of various quality control tests. The subsequent sections of this guide will delve into the methodologies behind generating this critical data.

Core Quality Attributes and Their Analytical Verification

The trustworthiness of an isotopically labeled standard hinges on three primary quality attributes: identity, chemical purity, and isotopic enrichment. The following sections will detail the experimental protocols used to verify these attributes, underpinned by the principles of scientific integrity and validated methodologies.

Identity Confirmation: Ensuring Structural Integrity

Confirming the chemical structure of this compound and the specific location of the deuterium labels is the foundational step in its qualification.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for verifying the position of isotopic labeling. In the case of this compound, where the three hydrogen atoms of the methyl group are replaced by deuterium, the corresponding proton signal will be absent in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR for Structural Confirmation and Isotopic Purity Estimation

Objective: To confirm the chemical structure of this compound and estimate the degree of deuteration at the methyl position.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.

-

Instrument Parameters (Example for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (D1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time: 3-4 seconds.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals corresponding to the aromatic protons and any residual, non-deuterated methyl protons.

-

-

Analysis:

-

The absence or significant reduction of the singlet corresponding to the methyl protons (around 2.0 ppm in DMSO-d6) confirms the deuteration at the intended position.[4]

-

The isotopic purity can be estimated by comparing the integral of the residual methyl proton signal to the integral of a known, non-deuterated proton signal in the molecule (e.g., one of the aromatic protons).

-

b) Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of this compound, which should be approximately 3 atomic mass units higher than its non-deuterated counterpart.

Experimental Protocol: Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[5]

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.

-

MS Parameters (Example for ESI+):

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the [M+H]⁺ ion. For this compound, this should appear at approximately m/z 155.09.[5] The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of the theoretical exact mass.

Chemical Purity: Quantifying Unwanted Impurities

Chemical purity is a critical parameter that ensures the absence of process-related impurities or degradation products that could interfere with experimental results. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this assessment.

Experimental Protocol: HPLC for Chemical Purity Determination

Objective: To determine the chemical purity of this compound and quantify any related impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.5 µm).[7]

-

Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).[7][8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.[5]

-

Detection Wavelength: 245 nm.[5]

-

Injection Volume: 10 µL.[5]

-

-

Sample Preparation:

-

Data Analysis:

-

Inject the sample solution and record the chromatogram.

-

Calculate the area percentage of the main this compound peak relative to the total area of all observed peaks to determine the chemical purity.[5]

-

Isotopic Enrichment: Assessing the Degree of Deuteration

Isotopic enrichment quantifies the percentage of molecules that have been successfully labeled with deuterium. This is a crucial parameter for internal standards to ensure accurate quantification. Mass spectrometry is the primary technique for this determination.

Experimental Protocol: Mass Spectrometry for Isotopic Enrichment Analysis

Objective: To determine the isotopic enrichment of this compound.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer is essential for resolving the isotopic peaks of the labeled and unlabeled compounds.

-

Sample Preparation: Prepare solutions of both this compound and a non-deuterated Acetaminophen reference standard at a known concentration (e.g., 1 µg/mL).[5]

-

Data Acquisition: Acquire the mass spectra of both the labeled and unlabeled standards under identical conditions. Focus on the molecular ion cluster.

-

Data Analysis:

-

Determine the relative intensities of the isotopic peaks for both the labeled and unlabeled compounds.

-

The isotopic enrichment is calculated based on the relative abundance of the deuterated species compared to the unlabeled species, correcting for the natural isotopic abundance of other elements in the molecule.

-

Quality Standards and Regulatory Context

The quality of pharmaceutical reference standards is governed by stringent regulatory guidelines to ensure the safety and efficacy of drug products. While specific guidelines for isotopically labeled compounds are not always distinct from those for their unlabeled counterparts, the principles of analytical method validation are universally applicable.

-

ICH Q2(R1) Validation of Analytical Procedures: This guideline from the International Council for Harmonisation provides a comprehensive framework for validating analytical test methods, including specificity, linearity, accuracy, precision, and robustness.[6][9] Adherence to these principles is essential for demonstrating that the analytical methods used to characterize this compound are suitable for their intended purpose.[10]

-

FDA Guidance on Analytical Method Validation: The U.S. Food and Drug Administration (FDA) also provides guidance on the validation of analytical methods for drugs and biologics, which aligns with the principles of ICH Q2(R1).[7][11]

Data Presentation and Visualization

For clarity and ease of comparison, quantitative data from the Certificate of Analysis should be summarized in a structured format.

Table 1: Typical Quality Specifications for this compound

| Parameter | Specification | Method |

| Identity | ||

| ¹H NMR | Conforms to structure | ¹H NMR |

| Mass Spectrum | Conforms to expected m/z | Mass Spectrometry |

| Chemical Purity | ||

| Purity by HPLC | ≥ 98% | HPLC |

| Individual Impurities | As per pharmacopeial standards | HPLC |

| Isotopic Enrichment | ||

| Deuterium Enrichment | ≥ 99% | Mass Spectrometry |

Workflow Visualizations

Visual representations of the analytical workflows can aid in understanding the logical flow of the quality control process.

Diagram 1: Analytical Workflow for this compound Quality Control

Caption: Quality control workflow for this compound.

Diagram 2: Relationship of Quality Attributes to CoA

Caption: Interrelation of quality attributes and analytical methods for the CoA.

Conclusion: A Commitment to Scientific Rigor

The Certificate of Analysis for this compound is a testament to the rigorous quality control measures that underpin its use as a reliable internal standard. A comprehensive understanding of the analytical techniques used to ascertain its identity, chemical purity, and isotopic enrichment empowers researchers, scientists, and drug development professionals to have the utmost confidence in their experimental data. By adhering to established regulatory guidelines and employing validated analytical methodologies, the scientific community can ensure the integrity and reproducibility of their research, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

-

U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Scribd. (n.d.). HPLC Method for Acetaminophen Analysis. Retrieved from [Link]

-

Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

-

ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

-

BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

-

Waters Corporation. (n.d.). Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology. Retrieved from [Link]

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

-

U.S. Pharmacopeial Convention. (n.d.). Monographs and General Chapters Affected by Revision to General Chapter <851> Spectrophotometry and Light-Scattering. Retrieved from [Link]

-

GMP Compliance. (2011, September 14). New: Revised USP Monographs of Spectroscopic Methods. Retrieved from [Link]

-

Pharmaceutical Microbiology Resources. (2015, February 10). Pharmacopeial Forum 40 (6). Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 60902-28-5. Retrieved from [Link]

-

uspbpep.com. (n.d.). usp31nf26s1_c851, General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0001859). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001859). Retrieved from [Link]

-

ResearchGate. (2011, August). Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative. Retrieved from [Link]

-

PubMed. (2009, October 15). Isotopic 13C NMR spectrometry to assess counterfeiting of active pharmaceutical ingredients: site-specific 13C content of aspirin and paracetamol. Retrieved from [Link]

Sources

- 1. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]

- 2. emerypharma.com [emerypharma.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. hmdb.ca [hmdb.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. fda.gov [fda.gov]

- 7. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. fda.gov [fda.gov]

- 10. starodub.nl [starodub.nl]

- 11. propharmagroup.com [propharmagroup.com]

In vitro and in vivo applications of Acetaminophen-d3

An In-Depth Technical Guide to the In Vitro and In Vivo Applications of Acetaminophen-d3

Abstract

This technical guide provides a comprehensive overview of the applications of this compound, a stable isotope-labeled (SIL) analog of the widely used analgesic and antipyretic, acetaminophen. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles and practical methodologies where this compound serves as an indispensable tool. We will explore its primary role as a gold-standard internal standard in quantitative bioanalysis, its utility in pharmacokinetic characterization, and its application as a tracer in drug metabolism studies. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure scientific integrity and reproducibility.

The Rationale for Deuterium Labeling: Beyond a Simple Tag

This compound is a form of acetaminophen where three hydrogen atoms on the acetyl methyl group have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly minor structural modification has profound implications for its analytical applications.

The core advantage stems from the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond.[1] Consequently, reactions that involve the cleavage of this bond proceed at a slower rate. While this effect can be leveraged to alter a drug's metabolic profile, the primary utility of this compound in the context of this guide lies in its function as an ideal internal standard for mass spectrometry.[1][2] Its molecular weight is increased by three Daltons compared to the parent compound, allowing it to be distinguished by a mass spectrometer, yet it retains virtually identical physicochemical properties.

Why a Stable Isotope-Labeled Internal Standard is the Gold Standard

In quantitative bioanalysis, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accuracy and precision. It is a compound of known concentration added to every sample, calibrator, and quality control, correcting for variability during the analytical process.[3]

While structurally similar analogs can be used, a SIL IS like this compound is considered the "gold standard" for several reasons:[3][4]

-

Co-elution: It has nearly identical chromatographic retention times to the analyte (unlabeled acetaminophen), ensuring both compounds experience the same matrix effects at the point of ionization.

-

Physicochemical Similarity: It behaves identically during sample extraction and preparation, effectively normalizing for any analyte loss.

-

Ionization Efficiency: It has the same ionization efficiency in the mass spectrometer source, correcting for fluctuations in instrument response.

This near-perfect mimicry ensures that the ratio of the analyte's response to the IS's response remains constant, even with variations in sample preparation or instrument performance, leading to highly reliable and defensible data.[3]

In Vitro Application: High-Fidelity Bioanalysis with LC-MS/MS

The most prevalent application of this compound is as an internal standard for the precise quantification of acetaminophen in biological matrices like plasma, urine, or cerebrospinal fluid.[2][5][6] This is fundamental for a wide range of in vitro and ex vivo studies, including drug stability, formulation development, and clinical sample analysis.

Experimental Protocol: Quantification of Acetaminophen in Human Plasma

This protocol outlines a robust and validated method for determining acetaminophen concentrations in plasma using protein precipitation followed by LC-MS/MS analysis.

2.1.1 Materials and Reagents

-

Acetaminophen reference standard

-

This compound (or a comparable deuterated analog like Acetaminophen-d4) as the internal standard (IS)[7]

-

HPLC-grade Methanol and Acetonitrile[3]

-

HPLC-grade Formic Acid[6]

-

Human plasma (blank, for calibration curve and QCs)

-

Microcentrifuge tubes

-

Calibrated pipettes

2.1.2 Preparation of Solutions

-

Acetaminophen Stock Solution (1 mg/mL): Accurately weigh and dissolve the acetaminophen reference standard in methanol.[3]

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

-

Calibration Standards: Serially dilute the acetaminophen stock solution with blank plasma to prepare a series of calibration standards covering the desired concentration range (e.g., 5 - 20,000 ng/mL).[3][6]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentration levels from a separate stock solution of acetaminophen.

-

Working IS Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile containing 0.1% formic acid. This solution will also serve as the protein precipitation agent.

2.1.3 Sample Preparation (Protein Precipitation) This procedure is applied to all calibration standards, QC samples, and unknown study samples.

-

Aliquot 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the cold Working IS Solution (acetonitrile with 0.1% formic acid and 100 ng/mL this compound) to each tube.

-

Vortex vigorously for 30 seconds to precipitate plasma proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.1.4 LC-MS/MS Instrumentation and Conditions The following are typical conditions and should be optimized for the specific instrument used.

-

LC System: A UHPLC system capable of gradient elution.

-

Analytical Column: A C18 or PFP column (e.g., Phenomenex Kinetix PFP, 100 x 4.6 mm, 2.6 µm) is suitable.[6]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.5 - 1.0 mL/min

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.[6]

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

Data Presentation: Mass Spectrometry Parameters

The specificity of the assay is achieved by monitoring unique precursor-to-product ion transitions for both the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

| Acetaminophen | 152.1 | 110.0 | 71 V | 25 eV |

| Acetaminophen-d4* | 156.1 | 114.1 | 71 V | 25 eV |

| Table data is representative for Acetaminophen-d4, a commonly used analog; values for this compound would be similar but with a precursor m/z of ~155.1. Parameters are based on published methods and require instrument-specific optimization.[6][8] |

Visualization: Bioanalytical Workflow

In Vivo Applications: From Drug Disposition to Metabolism

The robust bioanalytical method enabled by this compound is the cornerstone of its in vivo applications, which primarily focus on pharmacokinetics and metabolism.

Application 1: Pharmacokinetic (PK) Characterization

Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. To characterize the PK profile of acetaminophen, subjects are administered a dose, and blood samples are collected at various time points. The concentration of acetaminophen in each sample is then determined using the LC-MS/MS method described previously, with this compound as the internal standard.[5][9]

The resulting concentration-time data is used to calculate key PK parameters that define the drug's behavior in the body.

3.1.1 Data Presentation: Typical Pharmacokinetic Parameters of Oral Acetaminophen

| Parameter | Description | Typical Value (in Adults) |

| Tmax | Time to reach maximum plasma concentration | 0.5 - 1.0 hours[9][10] |

| Cmax | Maximum plasma concentration observed | Varies with dose |

| t1/2 (Half-life) | Time required for plasma concentration to decrease by half | 1.5 - 2.5 hours (therapeutic dose)[11] |

| Bioavailability (F) | Fraction of the administered dose that reaches systemic circulation | ~88% for oral preparations[9][11] |

Application 2: Elucidating Metabolic Pathways

While this compound is primarily used as an internal standard, administering a deuterated version of acetaminophen (e.g., D4-APAP) to a subject or in an in vitro system (like liver microsomes) allows it to be used as a tracer.[12] By analyzing biological samples (urine, bile) with mass spectrometry, researchers can identify and quantify metabolites derived from the deuterated parent drug, distinguishing them from endogenous compounds.[12][13]

Acetaminophen undergoes extensive metabolism in the liver via three main pathways:[10][11]

-

Glucuronidation (~55%): Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation (~35%): Conjugation with sulfate, catalyzed by sulfotransferases (SULTs).

-

Oxidation (~5-10%): Oxidation by cytochrome P450 enzymes (primarily CYP2E1) to a highly reactive and toxic intermediate, N-acetyl-p-benzoquinone imine (NAPQI) .

Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in an overdose situation, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. When hepatic GSH stores are depleted, NAPQI covalently binds to cellular proteins, causing oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[11][14]

Visualization: Acetaminophen Metabolic Pathways

Conclusion

This compound and its deuterated analogs are not merely research chemicals; they are enabling tools that underpin the generation of high-quality data in drug development and clinical research. Their primary application as internal standards in LC-MS/MS bioanalysis provides unparalleled accuracy and precision, making them essential for definitive pharmacokinetic, bioavailability, and bioequivalence studies. Furthermore, their use as tracers has been instrumental in confirming the metabolic pathways of acetaminophen, including the critical toxification pathway responsible for its overdose-related hepatotoxicity. For any scientist working with acetaminophen, a thorough understanding and correct implementation of methods involving its deuterated analogs are fundamental to achieving robust and reliable results.

References

-

Drugs.com. Acetaminophen and Vitamin D3 Interactions. [Link]

-

Teffera, Y., & Abramson, F. (1994). Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen. Biological Mass Spectrometry, 23(12), 776-83. [Link]

-

Pang, K. S., Waller, L., Horning, M. G., & Chan, K. K. (1982). Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation. Journal of Pharmacology and Experimental Therapeutics, 222(1), 14-9. [Link]

-

Drugs.com. Acetaminophen and Vitamin D3 Interactions. [Link]

-

Jiang, H., et al. (2020). Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 188, 113398. [Link]

-

Drugs.com. Acetaminophen / hydrocodone and Vitamin D3 Interactions. [Link]

-

ResearchGate. Product ion mass spectra of (A) acetaminophen, (B) oxycodone, (C)... | Download Scientific Diagram. [Link]

-

Kunsman, G. W., & Poklis, A. (1995). Analysis of paracetamol using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 19(2), 95-8. [Link]

-

Soylemez, S., et al. (1991). Comparative bioavailability of three batches of four commercial acetaminophen tablets. European Journal of Drug Metabolism and Pharmacokinetics, Spec No 3, 228-32. [Link]

-

Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Link]

-

ResearchGate. (2009). Studies of Acetaminophen and Metabolites in Urine and Their Correlations with Toxicity Using Metabolomics. Drug Metabolism Letters, 3(3), 131-141. [Link]

-

El-Sayed, Y. M., & Abdel-Hamed, M. E. (1981). Comparative bioavailability of three commercial acetaminophen tablets. Journal of Pharmaceutical Sciences, 70(4), 422-5. [Link]

-

Ameer, B., et al. (1982). Absolute and relative bioavailability of oral acetaminophen preparations. Journal of Pharmaceutical Sciences, 71(8), 958-9. [Link]

-

Purdue e-Pubs. (2015). Biofluid Analysis with Novel Targeted Mass Spectrometry Methods. [Link]

-

YouTube. (2020). Synthesis of Acetaminophen. [Link]

-

Soylemez, S., et al. (1984). Comparative bioavailability of three commercial acetaminophen tablets. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 22(5), 258-61. [Link]

-

Gerriets, V., et al. (2024). Acetaminophen. StatPearls. [Link]

-

Yoon, E., et al. (2016). The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress. Drug Metabolism Reviews, 48(4), 475-494. [Link]

-

Sahajwalla, C. G. (2017). New product formulation and multiple dose pharmacokinetics of acetaminophen. University of Arizona. [Link]

-

van der Nagel, B. C. H., et al. (2013). Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 940, 93-100. [Link]

-

Frontiers. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Frontiers in Chemistry, 7, 72. [Link]

-

PubMed. (2023). Identification of Proteomic Biomarkers of Acetaminophen-Induced Hepatotoxicity Using Stable Isotope Labeling. [Link]

-

Chemistry LibreTexts. (2020). Synthesis of Acetaminophen (Experiment). [Link]

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses. Pharmacogenetics and Genomics, 25(8), 416-426. [Link]

-

Flouvat, B., et al. (1999). [Pharmacologic basis for using paracetamol: pharmacokinetic and pharmacodynamic issues]. Presse Médicale, 28(14), 773-8. [Link]

-

ResearchGate. (2019). Drug Interactions of Acetaminophen (Paracetamol) involving CYP and UGT Enzymes. [Link]

-

Pasquarella, K., et al. (2021). Synthesis and Analysis of Acetaminophen in an Undergraduate Laboratory. Promoting Alvernia eXperiences. [Link]

-

ResearchGate. (2015). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]

-

Phlox Institute. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. [Link]

-

GoodRx. (n.d.). 8 Acetaminophen Interactions You Should Know About. [Link]

-

Dissolution Technologies. (2024). An In Vitro Model for Release of Acetaminophen When an Overdose is Ingested Orally. [Link]

-

PubMed. (2021). Vitamin D deficiency exacerbates hepatic oxidative stress and inflammation during acetaminophen-induced acute liver injury in mice. [Link]

-

Longdom Publishing. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Chromatography & Separation Techniques, 11(5), 432. [Link]

-

Ohashi, N., et al. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology, 11, 580289. [Link]

-

ResearchGate. (2018). Acetaminophen: For its mechanism of analgesic action in vivo using molecular docking. [Link]

-

Eichenbaum, G., et al. (2020). Application of the DILIsym® Quantitative Systems Toxicology drug-induced liver injury model to evaluate the carcinogenic hazard potential of acetaminophen. Regulatory Toxicology and Pharmacology, 118, 104788. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simultaneous determination of acetaminophen and oxycodone in human plasma by LC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the quantification of acetaminophen in plasma, cerebrospinal fluid and dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Development and Hepatotoxicity of Acetaminophen. Reviewing Over a Century of Progress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate and Stability of Acetaminophen-d3 in Biological Systems

Introduction: The Rationale for Deuterated Acetaminophen

Acetaminophen (N-acetyl-p-aminophenol, APAP) is a ubiquitously used analgesic and antipyretic drug.[1][2] Its therapeutic efficacy is well-established, but its safety is intrinsically linked to its metabolic profile. At therapeutic doses, acetaminophen is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic, excretable conjugates.[3][4] However, a minor fraction is oxidized by cytochrome P450 (CYP) enzymes, predominantly CYP2E1, to form the highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[4] Under normal conditions, NAPQI is detoxified by conjugation with glutathione (GSH).[3] In cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation and depletion of GSH stores, resulting in severe liver damage.[5]

Acetaminophen-d3, in which the three hydrogen atoms of the acetyl methyl group are replaced with deuterium, is a stable isotope-labeled analog of acetaminophen. Such deuterated compounds are invaluable tools in pharmaceutical research, often serving as internal standards for bioanalytical assays due to their mass difference and similar chemical properties to the parent drug.[6] However, the substitution of hydrogen with deuterium can also subtly alter the pharmacokinetic and metabolic profiles of a drug molecule.[][8] This guide provides a comprehensive exploration of the anticipated metabolic fate and stability of this compound in biological systems, grounded in the principles of the kinetic isotope effect and established analytical methodologies.

The Kinetic Isotope Effect (KIE) and Its Predicted Impact on this compound Metabolism

The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[9][10] This is due to the lower zero-point vibrational energy of the C-D bond.[11] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present.[12] This phenomenon is known as the deuterium kinetic isotope effect (KIE).[11][13]

For this compound, the deuteration is on the acetyl group. A minor metabolic pathway for acetaminophen is N-deacetylation, catalyzed by liver enzymes to yield p-aminophenol (PAP).[1][2] This deacetylation step involves the cleavage of a C-H bond in the acetyl group. Therefore, it is hypothesized that the stronger C-D bonds in this compound will lead to a slower rate of deacetylation compared to non-deuterated acetaminophen.

While deacetylation is a minor pathway for acetaminophen metabolism, a reduction in its rate could potentially lead to a subtle shift in the metabolic flux towards the major pathways of glucuronidation, sulfation, and oxidation. The extent of this shift would depend on the relative rates of all competing metabolic reactions.

Major Metabolic Pathways and the Potential Influence of Deuteration

The metabolic fate of acetaminophen is predominantly determined by three key pathways in the liver:

-

Glucuronidation: This is the primary metabolic route at therapeutic doses, accounting for approximately 50-70% of acetaminophen metabolism.[3] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid to the hydroxyl group of acetaminophen.[3]

-

Sulfation: This pathway accounts for about 25-35% of acetaminophen metabolism at therapeutic doses and is mediated by sulfotransferases (SULTs).[2] Like glucuronidation, sulfation increases the water solubility of acetaminophen, facilitating its renal excretion.[3]

-

Oxidation: A smaller portion (5-15%) of acetaminophen is oxidized by cytochrome P450 enzymes (mainly CYP2E1, but also CYP1A2 and CYP3A4) to form the toxic metabolite NAPQI.[2][4]

The deuteration in this compound is not at a primary site of glucuronidation, sulfation, or oxidation. Therefore, a direct, primary KIE on these major pathways is not expected. However, a potential secondary KIE could subtly influence the rates of these reactions. More significantly, if the rate of the competing deacetylation pathway is reduced due to the primary KIE, a greater proportion of this compound may be available for metabolism through these three major routes. The quantitative impact of this potential metabolic shunting remains to be experimentally determined.

Visualizing the Metabolic Landscape of this compound

The following diagram illustrates the established metabolic pathways of acetaminophen and highlights the position of deuteration in this compound, along with the hypothesized impact of the kinetic isotope effect on the deacetylation pathway.

Caption: Metabolic pathways of this compound.

Stability of this compound in Biological Matrices

The stability of a drug and its deuterated analog in biological matrices is a critical consideration for accurate bioanalysis.[14] Common factors that can affect stability include temperature, pH, light exposure, and enzymatic degradation.[15] Acetaminophen is generally stable in plasma, but its stability can be influenced by storage conditions.[16]

For this compound, its intrinsic chemical stability is expected to be very similar to that of acetaminophen. However, as with any analytical study, it is crucial to experimentally verify its stability under the specific conditions of sample collection, processing, and storage. This includes evaluating its stability at room temperature, under refrigeration, and through freeze-thaw cycles.

Experimental Protocols

The following protocols provide a framework for investigating the metabolic fate and stability of this compound.

Protocol 1: In Vitro Comparative Metabolism in Human Liver Microsomes

This protocol aims to compare the rate of metabolism of this compound and acetaminophen and to quantify the formation of their major metabolites.

1. Materials and Reagents:

-

Acetaminophen and this compound

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Glutathione (GSH)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Phosphate buffer (pH 7.4)

2. Experimental Workflow:

Caption: In vitro metabolism workflow.

3. Detailed Steps:

-

Prepare Incubation Mixtures: In separate tubes, prepare incubation mixtures containing human liver microsomes, phosphate buffer, and the respective cofactors for glucuronidation (UDPGA), sulfation (PAPS), and oxidation (NADPH regenerating system and GSH).

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add Acetaminophen or this compound to the respective tubes to initiate the metabolic reactions.

-

Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Vortex the samples and centrifuge to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound and the formation of glucuronide, sulfate, and glutathione conjugates using a validated LC-MS/MS method.[17][18]

4. Data Analysis:

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both Acetaminophen and this compound.

-

Quantify the concentration of each metabolite at each time point to determine the rate of formation.

| Parameter | Acetaminophen | This compound |

| In Vitro t½ (min) | Experimental Value | Experimental Value |

| CLint (µL/min/mg protein) | Experimental Value | Experimental Value |

| Glucuronide Formation Rate | Experimental Value | Experimental Value |

| Sulfate Formation Rate | Experimental Value | Experimental Value |

| GSH Conjugate Formation Rate | Experimental Value | Experimental Value |

| Caption: Table for summarizing in vitro metabolism data. |

Protocol 2: Stability Assessment in Human Plasma

This protocol evaluates the stability of this compound in human plasma under different storage conditions.

1. Materials and Reagents:

-

Acetaminophen and this compound

-

Control human plasma (with anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

2. Experimental Conditions to be Tested:

-

Freeze-Thaw Stability: Three cycles of freezing at -80°C and thawing at room temperature.

-

Short-Term (Bench-Top) Stability: At room temperature for 4, 8, and 24 hours.

-

Long-Term Stability: At -80°C for 1, 3, and 6 months.

3. Detailed Steps:

-

Spike Plasma: Spike control human plasma with known concentrations of Acetaminophen and this compound.

-

Aliquot and Store: Aliquot the spiked plasma into separate tubes for each storage condition and time point.

-

Sample Retrieval and Processing: At the end of each storage period, retrieve the samples and process them by protein precipitation with ice-cold acetonitrile.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.

4. Data Analysis:

-

Compare the measured concentrations of Acetaminophen and this compound at each time point to the initial concentration (time zero).

-

Calculate the percentage recovery. Stability is generally accepted if the mean concentration is within ±15% of the nominal concentration.

| Storage Condition | Time Point | Acetaminophen (% Recovery) | This compound (% Recovery) |

| Freeze-Thaw | Cycle 1 | Experimental Value | Experimental Value |

| Cycle 2 | Experimental Value | Experimental Value | |

| Cycle 3 | Experimental Value | Experimental Value | |

| Short-Term | 4 hours | Experimental Value | Experimental Value |

| 8 hours | Experimental Value | Experimental Value | |

| 24 hours | Experimental Value | Experimental Value | |

| Long-Term | 1 month | Experimental Value | Experimental Value |

| 3 months | Experimental Value | Experimental Value | |

| 6 months | Experimental Value | Experimental Value | |

| Caption: Table for summarizing plasma stability data. |

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol compares the pharmacokinetic profiles of this compound and acetaminophen in a rat model.

1. Animals and Dosing:

-

Male Sprague-Dawley rats (n=5 per group)

-

Administer a single oral dose of Acetaminophen or this compound.

2. Experimental Workflow:

Caption: In vivo pharmacokinetic study workflow.

3. Detailed Steps:

-

Dosing: Administer the designated dose of either Acetaminophen or this compound to each rat.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vein.

-

Urine Collection: House the rats in metabolic cages to collect urine over specified intervals (e.g., 0-8 and 8-24 hours).

-

Sample Processing and Storage: Process blood to obtain plasma and store all plasma and urine samples at -80°C until analysis.

-

LC-MS/MS Analysis: Analyze plasma and urine samples for the parent compounds and their major metabolites.

4. Data Analysis:

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, and clearance) for both parent compounds.

-

Quantify the amounts of the major metabolites excreted in the urine.

| Pharmacokinetic Parameter | Acetaminophen | This compound |

| Cmax (ng/mL) | Experimental Value | Experimental Value |

| Tmax (h) | Experimental Value | Experimental Value |

| AUC (ng*h/mL) | Experimental Value | Experimental Value |

| t½ (h) | Experimental Value | Experimental Value |

| Clearance (mL/h/kg) | Experimental Value | Experimental Value |

| % Dose Excreted as Glucuronide | Experimental Value | Experimental Value |

| % Dose Excreted as Sulfate | Experimental Value | Experimental Value |

| Caption: Table for summarizing in vivo pharmacokinetic data. |

Conclusion

While this compound is widely used as an internal standard in bioanalytical studies, its own metabolic fate is a subject of scientific interest. Based on the fundamental principles of the kinetic isotope effect, it is hypothesized that the deuteration of the acetyl group in this compound will lead to a slower rate of N-deacetylation. This may, in turn, subtly influence the disposition of the compound through its major metabolic pathways. The experimental protocols outlined in this guide provide a robust framework for researchers to rigorously investigate these hypotheses. A thorough understanding of the metabolic profile and stability of this compound is essential for its continued and appropriate use in drug development and for expanding our knowledge of the effects of isotopic substitution on drug metabolism.

References

-

Computation of kinetic isotope effects for enzymatic reactions - PMC - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. (n.d.). Retrieved January 10, 2026, from [Link]

-

Inverse Solvent Isotope Effects in Enzyme-Catalyzed Reactions - MDPI. (n.d.). Retrieved January 10, 2026, from [Link]

-

How Kinetic Isotope Effects Can Be Used to Understand Enzymatic Transition States - Albert Einstein College of Medicine. (n.d.). Retrieved January 10, 2026, from [Link]

-

Enzyme kinetics - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC - PubMed Central. (n.d.). Retrieved January 10, 2026, from [Link]

-

Paracetamol - Wikipedia. (n.d.). Retrieved January 10, 2026, from [Link]

-

The estimation of paracetamol and its major metabolites in both plasma and urine by a single high-performance liquid chromatography assay - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Full article: Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices - Taylor & Francis Online. (2009, March 27). Retrieved January 10, 2026, from [Link]

-

Liquid-liquid extraction and analysis of paracetamol (acetaminophen) and its major metabolites in biological fluids by reversed-phase ion-pair chromatography - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Acetaminophen Pathway (therapeutic doses), Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 10, 2026, from [Link]

-

A Quantitative UPLC-MS/MS Research Method for the Measurement of Acetaminophen and 5 Metabolites in Plasma | Waters. (n.d.). Retrieved January 10, 2026, from [Link]

-

Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (2025, August 7). Retrieved January 10, 2026, from [Link]

-

Stability Testing of Biotechnological/Biological Products - EMA. (n.d.). Retrieved January 10, 2026, from [Link]

-

Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Quantitative Analysis of Acetaminophen and its Primary Metabolites in Small Plasma Volumes by Liquid Chromatography–Tandem Mass Spectrometry | Journal of Analytical Toxicology | Oxford Academic. (2013, January 12). Retrieved January 10, 2026, from [Link]

-

Ensuring Drug Stability with Potency Bioassays - Marin Biologic Laboratories. (n.d.). Retrieved January 10, 2026, from [Link]

-

Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC - PubMed Central. (2022, October 4). Retrieved January 10, 2026, from [Link]

-

Acetaminophen Pathway (toxic doses), Pharmacokinetics - ClinPGx. (n.d.). Retrieved January 10, 2026, from [Link]

-

Acetaminophen – metabolism - Sites@Duke Express. (n.d.). Retrieved January 10, 2026, from [Link]

-

Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine | Biochemistry. (n.d.). Retrieved January 10, 2026, from [Link]

-

Metabolite kinetics: formation of acetaminophen from deuterated and nondeuterated phenacetin and acetanilide on acetaminophen sulfation kinetics in the perfused rat liver preparation - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin - PMC - PubMed Central. (2023, February 2). Retrieved January 10, 2026, from [Link]

-

Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Retrieved January 10, 2026, from [Link]

-

Quantification of Acetaminophen and Its Metabolites in Plasma Using UPLC-MS: Doors Open to Therapeutic Drug Monitoring in Special Patient Populations - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Quantification of acetaminophen (paracetamol) in human plasma and urine by stable isotope-dilution GC-MS and GC-MS/MS as pentafluorobenzyl ether derivative | Request PDF. (2025, August 9). Retrieved January 10, 2026, from [Link]

-

Evidence against deacetylation and for cytochrome P450-mediated activation in acetaminophen-induced nephrotoxicity in the CD-1 mouse - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Application of high-performance liquid chromatography/chemical reaction interface mass spectrometry for the analysis of conjugated metabolites: a demonstration using deuterated acetaminophen - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

In vitro effects of acetaminophen metabolites and analogs on the respiration of mouse liver mitochondria - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Acetaminophen metabolism revisited using non-targeted analyses: implications for human biomonitoring - ChemRxiv. (n.d.). Retrieved January 10, 2026, from [Link]

-

Spatial analysis of renal acetaminophen metabolism and its modulation by 4-methylpyrazole with DESI mass spectrometry imaging - NIH. (n.d.). Retrieved January 10, 2026, from [Link]

-

Acetaminophen Metabolism in the Liver - YouTube. (2019, May 3). Retrieved January 10, 2026, from [Link]

-

Acetaminophen toxicity in rat and mouse hepatocytes in vitro | Request PDF. (n.d.). Retrieved January 10, 2026, from [Link]

-

Acetaminophen Nephrotoxicity: Studies on Renal Acetylation and Deacetylation - PubMed. (n.d.). Retrieved January 10, 2026, from [Link]

-

Metabolism and Effects on Endogenous Metabolism of Paracetamol (Acetaminophen) in a Porcine Model of Liver Failure - PubMed. (2020, May 1). Retrieved January 10, 2026, from [Link]

Sources

- 1. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paracetamol - Wikipedia [en.wikipedia.org]

- 3. ClinPGx [clinpgx.org]

- 4. Acetaminophen – metabolism [sites.duke.edu]

- 5. ClinPGx [clinpgx.org]

- 6. medchemexpress.com [medchemexpress.com]

- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 13. einsteinmed.edu [einsteinmed.edu]

- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative analysis of acetaminophen and its primary metabolites in small plasma volumes by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Evaluating the Potential for a Kinetic Isotope Effect in the Metabolism of Acetaminophen-d3

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Guide to Mechanistic Analysis and Experimental Design

Introduction

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, has emerged as a powerful tool in drug discovery and development. This substitution can intentionally slow down metabolic processes by leveraging the deuterium Kinetic Isotope Effect (KIE), potentially improving a drug's pharmacokinetic profile, reducing toxic metabolite formation, or decreasing dosing frequency.[1][2] Acetaminophen (APAP), one of the most widely used analgesic and antipyretic agents globally, undergoes extensive metabolism through multiple enzymatic pathways, some of which lead to a reactive, hepatotoxic intermediate.[3][4]

The commercially available deuterated analog, Acetaminophen-d3, where the three hydrogens of the N-acetyl methyl group are replaced with deuterium, is a common tool in analytical laboratories. This raises a critical question for researchers: Does this specific deuteration pattern induce a significant KIE that could alter APAP's metabolism?

This technical guide provides an in-depth analysis of this question. Moving beyond theoretical possibilities, we will dissect the established metabolic pathways of APAP in the context of the specific deuteration site in this compound. This guide will explain mechanistically why a significant KIE is unlikely to occur in the primary metabolic routes, clarify the principal application of this compound as a bioanalytical standard, and provide a rigorous experimental protocol for researchers to empirically test for a KIE in their own laboratories.

Fundamentals of the Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism

The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes.[5] The deuterium KIE is particularly relevant in drug metabolism due to the substantial mass difference between protium (¹H) and deuterium (²H).

The underlying principle lies in the zero-point vibrational energy of a chemical bond. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break.[1] Consequently, if the cleavage of a C-H bond is the rate-determining step of a metabolic reaction, substituting that hydrogen with deuterium will slow the reaction down.